4-Phenylbenzylamine

Vue d'ensemble

Description

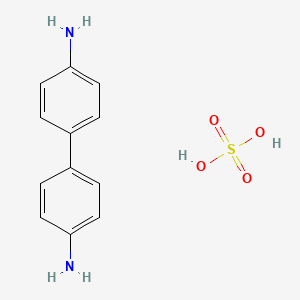

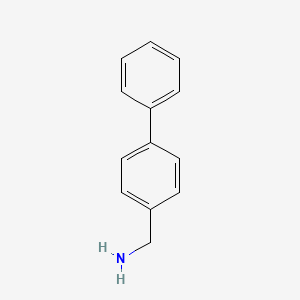

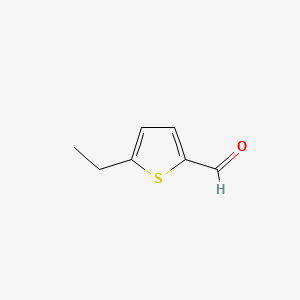

4-Phenylbenzylamine is an organic compound with the linear formula C6H5C6H4CH2NH2 . It has a molecular weight of 183.25 . It is used in research and development .

Synthesis Analysis

4-Phenylbenzylamine can be used in the synthesis of various compounds. For instance, it can be used in the synthesis of squaric acid asymmetric diamides of glycopeptide antibiotics, asymmetric diamides of daunomycin and carminomycin, and N-(biphenyl-4-ylmethyl)-1-hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxamide .

Molecular Structure Analysis

The molecular structure of 4-Phenylbenzylamine consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .

Physical And Chemical Properties Analysis

4-Phenylbenzylamine has a density of 1.0±0.1 g/cm3, a boiling point of 325.1±21.0 °C at 760 mmHg, and a flash point of 158.0±14.3 °C . It has a molar refractivity of 59.3±0.3 cm3, and a molar volume of 174.7±3.0 cm3 .

Applications De Recherche Scientifique

Synthesis of Squaric Acid Asymmetric Diamides

4-Phenylbenzylamine is utilized in the synthesis of squaric acid asymmetric diamides. These compounds are significant due to their potential applications in medicinal chemistry, particularly in the design of novel drugs .

Glycopeptide Antibiotics Modification

This chemical serves as a precursor in the modification of glycopeptide antibiotics. By altering the structure of these antibiotics, researchers can enhance their efficacy and reduce resistance .

Asymmetric Diamides of Daunomycin and Carminomycin

Researchers use 4-Phenylbenzylamine to create asymmetric diamides of daunomycin and carminomycin, which are important in the development of chemotherapeutic agents for cancer treatment .

Synthesis of N-(biphenyl-4-ylmethyl)-1-hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxamide

This compound is synthesized using 4-Phenylbenzylamine and has potential applications in the field of organic electronics, which includes light-emitting diodes and field-effect transistors .

Gd3+ Chelates of DOTA Type Ligands

4-Phenylbenzylamine is instrumental in synthesizing Gd^3+ chelates of DOTA type ligands. These chelates are crucial in magnetic resonance imaging (MRI) as contrast agents, improving the clarity and quality of MRI scans .

Safety and Hazards

Orientations Futures

4-Phenylbenzylamine has been used in the synthesis of indium-based organic inorganic metal halides, which generate room temperature phosphorescence emission with a lifetime decay as long as 290.4 ms . This material can potentially be used in emergency lighting, information security, and other fields .

Propriétés

IUPAC Name |

(4-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSPOVPGDBDYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322856 | |

| Record name | 4-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylbenzylamine | |

CAS RN |

712-76-5 | |

| Record name | 712-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Phenylbenzylamine interesting for imaging acidic tumor microenvironments?

A1: 4-Phenylbenzylamine is being investigated as a component of a new class of positron emission tomography (PET) imaging tracers called [(18)F]FDG amines [, ]. These tracers exploit the acidic microenvironment often found in solid tumors.

Q2: How do these [(18)F]FDG amines work?

A2: [(18)F]FDG amines are designed as acid-labile prodrugs. In the acidic tumor microenvironment, they decompose into 2-deoxy-2-[(18)F]fluoro-D-glucose ([(18)F]FDG), a common radiotracer readily taken up by glucose-hungry tumor cells [, ]. This two-step mechanism allows for potentially enhanced tumor-specific imaging.

Q3: Has the effectiveness of this approach been demonstrated?

A3: Preliminary research shows promise. In vivo studies using a 4-Phenylbenzylamine-based [(18)F]FDG amine showed increased accumulation in tumors compared to benign tissue. Importantly, this tumor accumulation decreased when the tumor environment was made less acidic, supporting the mechanism of action [, ].

Q4: Beyond imaging, are there other potential applications for 4-Phenylbenzylamine?

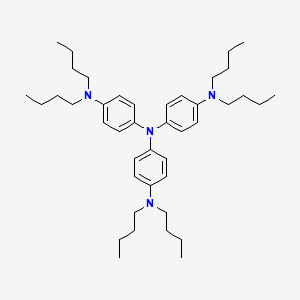

A4: Yes, 4-Phenylbenzylamine is also being explored in the development of new long persistent luminescence (LPL) materials []. When incorporated into a two-dimensional organic-inorganic metal halide framework (PBA2[ZnX4], where X = Br or Cl and PBA = 4-Phenylbenzylamine), these materials exhibit stable LPL emission at room temperature for minutes, significantly longer than previously reported similar materials [].

Q5: What causes this long persistent luminescence?

A5: Studies suggest that the LPL arises from a thermally activated charge separation state within the material, rather than typical room-temperature phosphorescence. This mechanism, coupled with the ability to be excited by low-power sources, makes these 4-Phenylbenzylamine-containing materials promising candidates for developing cost-effective and stable LPL systems [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)